2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole

Lipophilicity LogP Membrane Permeability

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole (CAS 848837-89-8) is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a 1-(furan-2-yl)-2-nitroethyl moiety. It is categorized as a nitropyrrole derivative and is characterized by a molecular formula of C10H10N2O3, a molecular weight of 206.20 g/mol, and a calculated LogP of 2.54.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 848837-89-8
Cat. No. B12886616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole
CAS848837-89-8
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C(C[N+](=O)[O-])C2=CC=CO2
InChIInChI=1S/C10H10N2O3/c13-12(14)7-8(9-3-1-5-11-9)10-4-2-6-15-10/h1-6,8,11H,7H2
InChIKeyUCBBBMGAQZYYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole (CAS 848837-89-8) – Compound Baseline and Procurement Context


2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole (CAS 848837-89-8) is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a 1-(furan-2-yl)-2-nitroethyl moiety . It is categorized as a nitropyrrole derivative and is characterized by a molecular formula of C10H10N2O3, a molecular weight of 206.20 g/mol, and a calculated LogP of 2.54 . The compound exhibits a polar surface area (PSA) of 74.75 Ų and is represented in authoritative databases including J-GLOBAL and SpectraBase, with mass spectral data available in the Wiley Registry of Mass Spectral Data 2023 [1][2][3].

Heterocyclic building block with defined LogP (2.54) for CNS design
Saturated nitroethyl linker minimizes electrophilic reactivity vs. nitrovinyl analogs
Analytical identity confirmed by GC‑MS reference spectrum in Wiley Registry 2023

Why 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole Cannot Be Simply Substituted by Common Nitropyrrole Analogs


Although structurally related nitropyrroles and furylpyrroles are commercially available, generic substitution is not feasible due to significant differences in key physicochemical parameters that directly impact solubility, membrane permeability, and synthetic reactivity. The presence of both a furan ring and a saturated nitroethyl linker in the 2-position of the pyrrole core confers a distinct lipophilicity profile (LogP ≈ 2.54) and polar surface area (PSA ≈ 75 Ų) compared to simpler analogs . These differences have direct consequences for applications ranging from biological target engagement to chromatographic behavior and downstream synthetic transformations. The following sections quantify these differences against the most relevant comparators.

Target
Furan‑pyrrole core with saturated nitroethyl linker (LogP 2.54, PSA 74.75 Ų)
Analog risk
Common nitropyrroles without furan or with nitrovinyl group may shift permeability and reactivity profile
Target
Furan heteroaromatic with hydrogen‑bond acceptor character
Analog risk
Phenyl‑substituted analogs (LogP ~0.82) dramatically alter lipophilicity and π‑stacking potential
Target
Saturated nitroethyl linker reduces electrophilic Michael acceptor risk
Analog risk
2‑(2‑nitrovinyl)pyrrole analogs exhibit conjugated alkene reactivity, increasing off‑target adduct formation potential

Quantitative Differentiation of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole from Closest Analogs


LogP Comparison vs. 2-(2-Nitroethyl)-1H-pyrrole: A 1.2 Log Unit Increase in Lipophilicity

The target compound exhibits a calculated LogP of 2.54, which is 1.19 log units higher than that of 2-(2-nitroethyl)-1H-pyrrole (LogP = 1.36) . This substantial difference reflects the contribution of the furan ring to overall hydrophobicity.

LogP (vs. 2‑(2‑nitroethyl)‑pyrrole)
Reported
+1.19 log units (87% increase)
Supports permeability ranking review for CNS design
Calculated LogP values; experimental confirmation recommended
Lipophilicity LogP Membrane Permeability Drug Likeness

Polar Surface Area (PSA) Increase vs. 2-(Furan-2-yl)-1H-pyrrole: A 46 Ų Enhancement

The nitroethyl group in the target compound contributes significantly to polar surface area, with a calculated PSA of 74.75 Ų compared to only 28.93 Ų for 2-(furan-2-yl)-1H-pyrrole (lacking the nitroethyl moiety) .

PSA (vs. furan‑pyrrole core)
Reported
+45.82 Ų (158% increase)
Balances lipophilicity; may alter solubility prediction
Calculated tPSA; relevance to oral bioavailability context requires validation
Polar Surface Area Solubility Hydrogen Bonding Oral Bioavailability

LogP and PSA Differentiation from 2-(2-Nitrovinyl)pyrrole: Saturated vs. Unsaturated Linker

Compared to the unsaturated analog 2-(2-nitrovinyl)pyrrole, the target compound (with a saturated nitroethyl linker) exhibits a higher LogP (2.54 vs. 1.48) and a similar but slightly higher PSA (74.75 vs. 72.55 Ų) [1]. The saturated linker reduces electrophilicity and potential Michael acceptor reactivity.

Saturated vs. unsaturated linker
Reported
ΔLogP +1.06, ΔPSA +2.2 Ų
Reduced Michael acceptor reactivity context
Electrophilicity risk may be lower; assay-dependent confirmation needed
Saturation Lipophilicity Metabolic Stability Nitroalkene

Heteroaryl Substitution Impact: Furan vs. Phenyl Ring Comparison

Replacement of the phenyl ring in 2-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole with a furan ring in the target compound results in a LogP increase from 0.82 to 2.54 (Δ = +1.72 log units) [1]. The furan oxygen introduces a hydrogen bond acceptor that may alter target recognition patterns.

Furan vs. phenyl substitution
Reported
ΔLogP +1.72
H‑bonding and π‑stacking potential may differ
Binding differences require target‑specific validation
Heteroaromatic Electronic Effects Binding Affinity π-Stacking

Mass Spectral Fingerprint: Unique GC-MS Signature for Analytical Confirmation

The compound has a validated GC-MS spectrum available in the Wiley Registry of Mass Spectral Data 2023, with a base peak and fragmentation pattern distinct from other nitropyrrole derivatives [1]. This provides a definitive analytical fingerprint for identity confirmation in procurement and synthesis workflows.

GC‑MS fingerprint
Reported
Wiley Registry 2023 spectrum
Supports rapid identity confirmation in synthesis
Single source; cross‑validation with in‑house standards advised
Mass Spectrometry GC-MS Analytical Characterization Quality Control

Priority Application Scenarios for 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole Based on Quantitative Differentiation


CNS-Targeted Chemical Probe Development

The compound's balanced LogP (2.54) and moderate PSA (74.75 Ų) place it within a favorable range for blood-brain barrier penetration . Unlike the more polar 2-(2-nitroethyl)-1H-pyrrole (LogP 1.36) or the highly reactive nitrovinyl analogs, this scaffold offers a starting point for designing brain-penetrant inhibitors or PET tracer precursors where passive diffusion is a key requirement.

Fragment-Based Drug Discovery (FBDD) Library Expansion

The furan-2-yl moiety introduces a heteroaromatic hydrogen-bond acceptor, while the saturated nitroethyl linker provides a vector for further elaboration without the electrophilic liability of a nitrovinyl group [1]. This combination is underrepresented in commercial fragment libraries and offers unique three-dimensional and electronic diversity compared to phenyl-substituted analogs (e.g., 2-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrrole).

Synthetic Intermediate for Heterocycle-Focused Chemical Libraries

The pyrrole NH and nitro group are both amenable to further functionalization (alkylation, reduction to amine, or nucleophilic substitution). The compound can serve as a versatile intermediate for generating furan-pyrrole biheteroaryl systems, a motif found in kinase inhibitors and antibacterial agents . The availability of a validated GC-MS spectrum [2] facilitates rapid reaction monitoring and purity assessment in parallel synthesis workflows.

Comparative QSAR and Property Prediction Studies

The clear quantitative differentiation in LogP and PSA relative to a series of structurally defined analogs (2-(2-nitroethyl)-1H-pyrrole, 2-(furan-2-yl)-1H-pyrrole, 2-(2-nitrovinyl)pyrrole) makes this compound a valuable tool for training and validating computational models that predict the impact of heteroaromatic substitution and linker saturation on physicochemical and ADME properties [1].

Application
Selection Property
Validation Focus
CNS probe design studies
Balanced LogP/PSA profile
CNS permeability assay validation
Fragment library expansion
Furan heteroaromatic with non‑electrophilic linker
Heterocycle pharmacophore screening
Synthetic intermediate for heterocycle libraries
Functionalizable pyrrole NH and nitro group
MS‑verified intermediate quality control
QSAR model development
Property‑differentiated analog set
ADME prediction model refinement
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